molecular formula C18H21F3N2O2 B5529736 (1S*,5R*)-3-benzoyl-6-(4,4,4-trifluorobutanoyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-benzoyl-6-(4,4,4-trifluorobutanoyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5529736
M. Wt: 354.4 g/mol
InChI Key: CQCNNMPPDVMANS-DZGCQCFKSA-N
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Description

Synthesis Analysis

The synthesis of diazabicyclo[3.2.2]nonane derivatives often involves complex reaction sequences aiming to introduce specific functional groups while maintaining the integrity of the bicyclic framework. Studies have focused on transformations and conversions of related structures, such as 3,9-diazabicyclo[3.3.1]nonanes, to achieve nitrogen-containing pentacyclic compounds or to explore the reactivity of different substituents attached to the diazabicyclo[3.2.2]nonane core (Minasyan et al., 1994).

Molecular Structure Analysis

The molecular structure of diazabicyclo[3.2.2]nonane derivatives, including the target compound, is characterized by its bicyclic framework which allows for a variety of interactions and conformations. Studies on similar compounds, such as 1,4-diazabicyclo[2.2.2]octane derivatives, have provided insights into the impact of substituents on the molecular conformation and the overall structural dynamics of these molecules (Umemoto & Nagayoshi, 1996).

Chemical Reactions and Properties

The chemical reactivity of diazabicyclo[3.2.2]nonane derivatives is influenced by the presence and position of substituents. The compound , with benzoyl and trifluorobutanoyl groups, likely exhibits unique reactivity patterns, such as nucleophilic additions or substitutions, given the electrophilic nature of the carbonyl carbon atoms. Research into similar frameworks has explored how different aromatic residues affect sigma receptor affinity and cytotoxicity, hinting at the complex interplay between structure and reactivity (Holl et al., 2009).

Physical Properties Analysis

The physical properties of diazabicyclo[3.2.2]nonane derivatives, such as melting points, solubility, and crystal structure, are closely related to their molecular structure. For instance, the introduction of a trifluorobutanoyl group could significantly alter the compound's lipophilicity and volatility. Crystallographic studies on related compounds have shed light on how molecular tiling and hydrogen bonding patterns influence the solid-state arrangements and, consequently, the physical properties (Meehan et al., 1997).

Chemical Properties Analysis

The chemical properties of "(1S*,5R*)-3-benzoyl-6-(4,4,4-trifluorobutanoyl)-3,6-diazabicyclo[3.2.2]nonane" are defined by its functional groups and bicyclic backbone. The presence of benzoyl and trifluorobutanoyl groups imparts specific reactivity towards nucleophiles and electrophiles, affecting its participation in organic reactions such as the Friedel-Crafts acylation or Michael addition. Research into similar structures provides insights into the versatility and chemical behavior of these compounds (Kracht et al., 2009).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without more information, it’s difficult to speculate on the possible mechanisms of action for this compound .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide details on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactions, investigating its physical and chemical properties, and determining its potential applications .

properties

IUPAC Name

1-[(1S,5R)-3-benzoyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-4,4,4-trifluorobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O2/c19-18(20,21)9-8-16(24)23-11-13-6-7-15(23)12-22(10-13)17(25)14-4-2-1-3-5-14/h1-5,13,15H,6-12H2/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCNNMPPDVMANS-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2C(=O)CCC(F)(F)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)CCC(F)(F)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1S,5R)-3-benzoyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-4,4,4-trifluorobutan-1-one

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